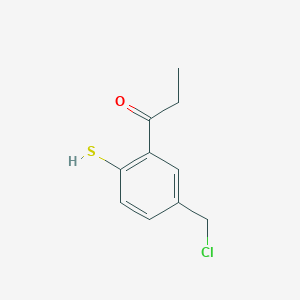
1-(3-Chloropropyl)-2-ethoxy-5-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloropropyl)-2-ethoxy-5-iodobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with a chloropropyl group, an ethoxy group, and an iodine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-2-ethoxy-5-iodobenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-ethoxy-5-iodobenzene and 3-chloropropyl chloride.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent, such as toluene, is used to dissolve the reactants.
Catalyst: A base, such as potassium carbonate, is added to facilitate the nucleophilic substitution reaction.
Procedure: The 2-ethoxy-5-iodobenzene is reacted with 3-chloropropyl chloride in the presence of the base and solvent. The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Purification: The product is purified by column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. Continuous flow reactors and automated systems may be used to increase efficiency and yield. The use of industrial-grade solvents and reagents would also be optimized for cost-effectiveness and safety.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Chloropropyl)-2-ethoxy-5-iodobenzene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The chloropropyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The iodine atom can be reduced to form the corresponding deiodinated compound.
Coupling Reactions: The iodine atom can participate in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like DMF or toluene.
Major Products
Nucleophilic Substitution: Products include azides, thiols, or amines.
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include deiodinated benzene derivatives.
Coupling Reactions: Products include biaryl compounds or alkenes.
Applications De Recherche Scientifique
1-(3-Chloropropyl)-2-ethoxy-5-iodobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or as a labeling reagent.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Used in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(3-Chloropropyl)-2-ethoxy-5-iodobenzene depends on the specific application and reaction it is involved in. Generally, the compound can act as an electrophile in nucleophilic substitution reactions or as a substrate in coupling reactions. The molecular targets and pathways involved would vary based on the specific chemical or biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate: Similar in structure but with different substituents on the benzene ring.
1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine: Contains a piperazine ring instead of an ethoxy group.
Uniqueness
1-(3-Chloropropyl)-2-ethoxy-5-iodobenzene is unique due to the combination of its substituents, which provide distinct reactivity and potential applications. The presence of both an ethoxy group and an iodine atom allows for diverse chemical transformations and functionalizations.
Propriétés
Formule moléculaire |
C11H14ClIO |
|---|---|
Poids moléculaire |
324.58 g/mol |
Nom IUPAC |
2-(3-chloropropyl)-1-ethoxy-4-iodobenzene |
InChI |
InChI=1S/C11H14ClIO/c1-2-14-11-6-5-10(13)8-9(11)4-3-7-12/h5-6,8H,2-4,7H2,1H3 |
Clé InChI |
OFONBIJQAMABMM-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)I)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-Oxa-7-azaspiro[4.4]nonane-7-carboxylic acid,8-(hydroxymethyl)-2,6-dioxo-,1,1-dimethylethyl ester,(5S,8S)-](/img/structure/B14044231.png)
![1-(4-Aminopiperidin-1-YL)-2-((1R,3R,4''S,5R,5'S,7R)-dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-4''-YL)ethan-1-one](/img/structure/B14044252.png)
![(2R,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid HCl](/img/structure/B14044253.png)



![2-[(2S,3R,4R,5S,6R)-6-[[(3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]-1,3,6-trihydroxy-7-methoxyxanthen-9-one](/img/structure/B14044281.png)

![(1R,4S)-6,6-difluoro-2-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B14044286.png)



